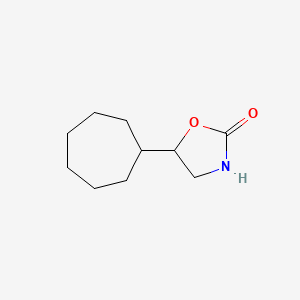

5-Cycloheptyl-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H17NO2 |

|---|---|

Molecular Weight |

183.25 g/mol |

IUPAC Name |

5-cycloheptyl-1,3-oxazolidin-2-one |

InChI |

InChI=1S/C10H17NO2/c12-10-11-7-9(13-10)8-5-3-1-2-4-6-8/h8-9H,1-7H2,(H,11,12) |

InChI Key |

NRUQCACGXXZEDK-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)C2CNC(=O)O2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Cycloheptyl 1,3 Oxazolidin 2 One and Analogues

Development of Novel Cyclization Strategies for the 1,3-Oxazolidin-2-one Core

The formation of the 1,3-oxazolidin-2-one core is the cornerstone of synthesizing the target compound and its analogs. Various cyclization strategies have been developed, ranging from classical methods to more recent, efficient, and environmentally benign approaches.

Catalytic Approaches for Oxazolidinone Formation

Catalysis has significantly advanced the synthesis of oxazolidinones, offering milder reaction conditions and improved efficiencies. Both metal-based and organocatalytic systems have been successfully employed.

Palladium-catalyzed N-arylation of 2-oxazolidinones with aryl bromides has been demonstrated, with the choice of phosphine (B1218219) ligand, base, and solvent being critical for the reaction's success. beilstein-archives.org Copper-catalyzed N-arylation using (hetero)aryl iodides at room temperature has also been reported, showing excellent chemoselectivity and functional group tolerance. beilstein-archives.org For the construction of the oxazolidinone ring itself, a palladium-catalyzed ring-opening cyclization of 2-vinylaziridines with carbon dioxide provides 5-vinyloxazolidinones with high yield, regio-, and stereoselectivity. beilstein-archives.org

More recently, iron(II)-iminopyridine complexes have been shown to catalyze the formation of oxazolidinones from aziridines and CO2 under mild conditions, offering a sustainable approach. nih.gov Furthermore, chiral organoselenium compounds can catalyze the synthesis of enantioenriched 2-oxazolidinones from N-Boc amines and alkenes. beilstein-archives.org

Table 1: Catalytic Approaches to Oxazolidinone Synthesis

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Pd(OAc)2 / n-Bu4NOAc | Propargylic starting materials | Efficient and simple synthesis at room temperature. beilstein-archives.org |

| Cu(I) complex / TBD | Propargylic amines, CO2 | Mild reaction conditions for a wide range of substrates. beilstein-archives.org |

| Fe(II)-iminopyridine | Aziridines, CO2 | Sustainable, single-component catalyst system. nih.gov |

| Chiral organoselenium | N-Boc amines, alkenes | Enantioselective synthesis. beilstein-archives.org |

| Gold(I) complex | Propargylic tert-butylcarbamates | Mild rearrangement to 5-methylene-1,3-oxazolidin-2-ones. beilstein-archives.org |

Microwave-Assisted Synthetic Routes to Oxazolidinone Derivatives

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in the synthesis of heterocyclic compounds, including oxazolidinones. This technique has been successfully applied to the solid-phase organic synthesis (MA-SPOS) of oxazolidinone antimicrobials. sigmaaldrich.com

A notable application of microwave irradiation is in the synthesis of oxazolidin-2-one derivatives from urea (B33335) and ethanolamine (B43304) reagents in a chemical paste medium. beilstein-archives.org In this method, a catalytic amount of nitromethane (B149229) absorbs the microwaves, creating hot spots that drive the reaction. beilstein-archives.org

Carbon Dioxide Fixation and Carboxylative Cyclization Methods

The utilization of carbon dioxide (CO2) as a C1 building block for the synthesis of oxazolidinones is an attractive, atom-economical, and green approach. orgsyn.org Several strategies have been developed to achieve this transformation.

The carboxylative cyclization of propargylamines with CO2 is a prominent method, often catalyzed by transition metal complexes. nih.gov For instance, indenediide-based palladium SCS pincer complexes have been shown to promote this reaction under mild conditions (0.5–1 bar of CO2). nih.gov Silver-catalyzed incorporation of CO2 into propargylic amines also provides oxazolidinone derivatives in excellent yields under mild conditions. beilstein-archives.org

Another important route is the cycloaddition of CO2 to aziridines. This reaction can be catalyzed by various systems, including aluminum(salphen) complexes, which are sustainable and reusable. bioorg.org This method has been applied to a range of substituted aziridines, yielding products with high regioselectivity. bioorg.org

Table 2: CO2 Fixation and Carboxylative Cyclization Methods for Oxazolidinone Synthesis

| Reactants | Catalyst/Conditions | Product Type |

|---|---|---|

| Propargylamines, CO2 | Indenediide-Pd SCS pincer complexes | 2-Oxazolidinones |

| Propargylic amines, CO2 | Silver catalyst | Oxazolidinone derivatives |

| Aziridines, CO2 | Aluminum(salphen) complex | Oxazolidinones |

Ring-Closure Reactions from Diverse Precursors

The synthesis of the oxazolidinone ring can be achieved through the cyclization of various precursor molecules. A classical and widely used method involves the reaction of β-amino alcohols with phosgene (B1210022) or its derivatives. rsc.org However, due to the toxicity of phosgene, alternative carbonylating agents are often preferred.

A one-pot synthesis from epoxides and chlorosulfonyl isocyanate offers a route to both oxazolidinones and five-membered cyclic carbonates. nih.gov This reaction proceeds under mild conditions and has been applied to a variety of epoxides. nih.gov Another approach involves the iodocyclocarbamation of N-allylated N-aryl or N-heteroaryl carbamates to produce 3-aryl- and 3-heteroaryl-5-(iodomethyl)oxazolidin-2-ones. beilstein-archives.org

The intramolecular cyclization of carbamates derived from amino alcohols is also a common strategy. For instance, propargylic tert-butylcarbamates can undergo a gold(I)-catalyzed rearrangement to yield 5-methylene-1,3-oxazolidin-2-ones. beilstein-archives.org

Stereoselective Synthesis of Chiral 5-Cycloheptyl-1,3-oxazolidin-2-one

The synthesis of enantiomerically pure this compound is of significant interest, particularly for applications where stereochemistry is crucial. While direct synthetic routes for this specific compound are not extensively reported, methods developed for other chiral 5-substituted oxazolidinones can be extrapolated.

Asymmetric Induction in Oxazolidinone Formation

Asymmetric induction is key to establishing the desired stereochemistry at the C5 position of the oxazolidinone ring. Several strategies have proven effective in achieving high levels of stereocontrol.

One powerful method involves the use of chiral starting materials. For example, enantiomerically pure 2-substituted aziridines can be converted to 5-functionalized oxazolidin-2-ones with retention of configuration. This one-pot transformation proceeds via regioselective aziridine (B145994) ring-opening followed by intramolecular cyclization. The absolute configuration at the C5 position of the oxazolidinone is directly controlled by the stereochemistry of the starting chiral aziridine.

Another approach relies on asymmetric catalysis. The ruthenium(II)–NHC-catalyzed asymmetric hydrogenation of 2-oxazolones is an efficient method for producing optically active 4-substituted 2-oxazolidinones, and similar principles could potentially be adapted for 5-substituted analogs.

Furthermore, the combination of an asymmetric aldol (B89426) reaction with a modified Curtius protocol provides an efficient route to 4,5-disubstituted oxazolidin-2-one scaffolds. This strategy allows for the rapid construction of a range of oxazolidin-one building blocks with high stereoselectivity. While this method directly addresses 4,5-disubstitution, the principles of asymmetric aldol reactions could be applied to precursors of this compound.

A plausible, though not explicitly documented, synthetic route to chiral this compound could start from a chiral cycloheptyl-substituted amino alcohol. The cyclization of this precursor with a suitable carbonylating agent would then yield the desired enantiomerically pure oxazolidinone. The synthesis of the chiral amino alcohol itself would be a critical step, potentially achievable through asymmetric reduction of a corresponding amino ketone or resolution of a racemic mixture.

Table 3: Strategies for Asymmetric Synthesis of Chiral Oxazolidinones

| Strategy | Key Features | Potential Application for 5-Cycloheptyl Derivative |

|---|---|---|

| From chiral 2-substituted aziridines | Retention of configuration at C5. | Synthesis from a chiral 2-cycloheptylaziridine precursor. |

| Asymmetric hydrogenation of oxazolones | Catalytic approach with high enantioselectivity. | Adaptation of the methodology to a suitable cycloheptyl-substituted oxazolone (B7731731) precursor. |

| Asymmetric aldol/Curtius reaction | Stereoselective formation of 4,5-disubstituted oxazolidinones. | Application of asymmetric aldol principles to create the chiral center in a cycloheptyl-containing precursor. |

| Cyclization of chiral amino alcohols | Classical approach using enantiomerically pure starting materials. rsc.org | Synthesis from a pre-synthesized chiral cycloheptyl-substituted amino alcohol. |

Kinetic Resolution Strategies for Enantiopure this compound Derivatives

Kinetic resolution is a powerful technique for obtaining enantiomerically pure compounds from a racemic mixture. In the context of this compound synthesis, kinetic resolution can be applied to a precursor, typically a racemic amino alcohol, to selectively react with one enantiomer, leaving the other unreacted and thus resolved.

One of the most common and effective methods for the kinetic resolution of amino alcohols is through enzyme-catalyzed reactions. Lipases, in particular, are widely used for their high enantioselectivity and operational simplicity. For the synthesis of a this compound derivative, a plausible route would involve the kinetic resolution of a racemic 1-amino-3-cycloheptylpropan-2-ol.

A representative enzymatic kinetic resolution process is outlined below:

| Step | Description | Reactants | Catalyst | Product |

| 1 | Racemic amino alcohol preparation | Cycloheptylacetaldehyde | Nitromethane, Base | 1-Nitro-3-cycloheptylpropan-2-ol |

| 2 | Reduction of nitro group | 1-Nitro-3-cycloheptylpropan-2-ol | H₂, Raney Ni | Racemic 1-amino-3-cycloheptylpropan-2-ol |

| 3 | Enzymatic acylation (Kinetic Resolution) | Racemic 1-amino-3-cycloheptylpropan-2-ol, Acyl donor (e.g., ethyl acetate) | Lipase (B570770) (e.g., Candida antarctica lipase B) | Enantiopure acylated amino alcohol and unreacted enantiopure amino alcohol |

| 4 | Cyclization | Enantiopure 1-amino-3-cycloheptylpropan-2-ol | Phosgene equivalent (e.g., carbonyldiimidazole) | Enantiopure this compound |

The success of this strategy hinges on the ability of the lipase to selectively acylate one enantiomer of the amino alcohol at a significantly higher rate than the other. This difference in reaction rates allows for the separation of the two enantiomers, one as the acylated product and the other as the unreacted starting material. Both can then be converted to the corresponding enantiopure this compound.

Diastereoselective Control in Cyclization Reactions to Form 5-Cycloheptyl-1,3-oxazolidin-2-ones

Diastereoselective synthesis is another key strategy for obtaining stereochemically defined oxazolidinones. This approach involves creating a new stereocenter in a molecule that already contains one or more stereocenters, with the existing stereochemistry influencing the configuration of the newly formed one.

A common method involves the cyclization of a chiral precursor where the stereochemistry of the starting material dictates the stereochemistry of the final product. For the synthesis of this compound, this can be achieved through the reaction of a chiral amino alcohol with a carbonylating agent.

A potential diastereoselective route could start from a chiral cycloheptyl-containing epoxide. The reaction of this epoxide with an amine, followed by cyclization, can lead to the formation of the oxazolidinone ring with controlled diastereoselectivity.

| Step | Description | Reactants | Key Features | Product |

| 1 | Epoxide formation | Cycloheptylallylic alcohol | Asymmetric epoxidation (e.g., Sharpless epoxidation) | Chiral cycloheptyl glycidol |

| 2 | Ring-opening | Chiral cycloheptyl glycidol, Amine (e.g., benzylamine) | Regioselective attack of the amine on the less hindered carbon of the epoxide | Chiral amino alcohol |

| 3 | Cyclization and deprotection | Chiral amino alcohol | Carbonylating agent (e.g., triphosgene), followed by hydrogenolysis to remove the benzyl (B1604629) group | Diastereomerically pure this compound |

The diastereoselectivity in the ring-opening step is crucial. The nucleophilic attack of the amine on the epoxide can proceed with high regioselectivity, leading to a specific diastereomer of the amino alcohol. Subsequent cyclization preserves this stereochemistry, yielding the desired diastereomerically pure oxazolidinone.

Comparative Analysis of Synthetic Routes for this compound

Both kinetic resolution and diastereoselective synthesis offer viable pathways to enantiopure this compound. The choice between these methods depends on several factors, including the availability of starting materials, the desired enantiomeric purity, and scalability.

| Synthetic Strategy | Advantages | Disadvantages |

| Kinetic Resolution | - Utilizes readily available racemic starting materials.- Enzymes can offer very high enantioselectivity.- Milder reaction conditions are often employed. | - Maximum theoretical yield for the desired enantiomer is 50%.- Requires an additional step to racemize or utilize the unwanted enantiomer.- Enzyme activity and stability can be a concern on a large scale. |

| Diastereoselective Synthesis | - Can theoretically achieve a 100% yield of the desired diastereomer.- Avoids the loss of half of the material associated with kinetic resolution.- Offers good control over the absolute stereochemistry. | - Requires a chiral starting material or a highly effective asymmetric catalyst.- The synthesis of the chiral precursor can be complex and expensive.- Diastereoselectivity may not always be perfect, requiring purification. |

Reactivity and Transformational Chemistry of 5 Cycloheptyl 1,3 Oxazolidin 2 One

Ring-Opening Transformations of the 1,3-Oxazolidin-2-one Scaffold

The 1,3-oxazolidin-2-one ring is susceptible to various ring-opening reactions, providing access to a range of valuable functionalized acyclic compounds, most notably 1,2-amino alcohols and their derivatives.

Nucleophilic Ring-Opening Reactions

The strained five-membered ring of 5-Cycloheptyl-1,3-oxazolidin-2-one can be opened by a variety of nucleophiles. This process typically occurs via cleavage of either the C5-O1 or the C2-O1 bond, with the regiochemical outcome being highly dependent on the nature of the nucleophile and the reaction conditions. Strong nucleophiles, such as organometallic reagents or metal hydrides, are generally required to effect this transformation. For instance, the use of strong bases can lead to the formation of β-amino alcohols.

The reaction of 5-substituted 1,3-oxazolidin-2-ones with nucleophiles like amines or alcohols often requires activation of the carbonyl group or the nitrogen atom.

| Nucleophile | Product Type | General Conditions |

| Hydroxide | β-Amino alcohol | Basic hydrolysis |

| Alkoxides | β-Amino ether | Basic conditions |

| Amines | 1,2-Diamino derivative | High temperature/pressure or catalysis |

| Hydrides (e.g., LiAlH4) | β-Amino alcohol | Anhydrous ethereal solvent |

Decarboxylative Processes and Subsequent Conversions

Decarboxylation of 1,3-oxazolidin-2-ones offers a pathway to generate aziridines or allylic amines, depending on the substitution pattern and reaction conditions. nih.gov This transformation involves the loss of carbon dioxide and can be initiated thermally or by specific reagents. For a 5-substituted oxazolidinone like the cycloheptyl derivative, a decarboxylative process could potentially lead to a cycloheptyl-substituted aziridine (B145994). However, such reactions often require the presence of an activating group or specific catalytic systems. In some cases, a double decarboxylation has been observed in oxazolidinone carboxylic acids, leading to olefins. nih.gov

Regioselectivity and Stereoselectivity in Ring-Opening Reactions

The regioselectivity of the ring-opening is a critical aspect. Attack at the C5 position leads to products retaining the carbamate (B1207046) functionality, while attack at the C2 carbonyl carbon results in cleavage of the heterocycle. For this compound, the large cycloheptyl group may sterically hinder attack at C5, potentially favoring nucleophilic attack at the C2 carbonyl.

When the oxazolidinone is chiral, the stereochemical outcome of the ring-opening is of paramount importance. Many nucleophilic ring-opening reactions of chiral 1,3-oxazolidin-2-ones proceed with a high degree of stereocontrol, often with inversion of configuration at the site of nucleophilic attack, consistent with an SN2-type mechanism. This allows for the transfer of chirality from the heterocyclic precursor to the acyclic product.

Functionalization of the Cycloheptyl Moiety and Oxazolidinone Ring

Beyond the transformations of the heterocyclic ring itself, the cycloheptyl group and the nitrogen and carbon atoms of the oxazolidinone ring offer sites for further chemical modification.

Electrophilic and Nucleophilic Substitutions on the Cycloheptyl Group

The cycloheptyl ring, being a saturated hydrocarbon, is generally unreactive towards many electrophiles and nucleophiles under standard conditions. Functionalization would typically require radical-based reactions, such as free-radical halogenation, to introduce a handle for subsequent substitution reactions. Once a leaving group is installed on the cycloheptyl ring, a variety of nucleophiles could be introduced. However, achieving regioselectivity in the initial functionalization of the cycloheptyl ring can be challenging.

Derivatization at Nitrogen and Carbon Positions of the Oxazolidinone Ring

The nitrogen atom of the 1,3-oxazolidin-2-one ring is a key site for derivatization. In an N-unsubstituted oxazolidinone, the N-H proton is acidic and can be removed by a base, allowing for N-alkylation, N-acylation, or N-arylation. These reactions are fundamental to the use of oxazolidinones as chiral auxiliaries in asymmetric synthesis. For instance, acylation of the nitrogen with an acyl chloride, followed by stereoselective alkylation of the α-carbon of the acyl group, is a cornerstone of Evans' asymmetric aldol (B89426) chemistry.

Direct functionalization at the C4 position of the oxazolidinone ring is less common and would likely require deprotonation with a strong base to generate a carbanion, which could then react with an electrophile. The acidity of the C4 protons would be influenced by the nature of the substituent at C5.

| Position | Reagent Type | Product Type |

| Nitrogen | Alkyl halide, Acyl chloride, Aryl halide | N-Alkyl, N-Acyl, N-Aryl oxazolidinone |

| C4-Methylene | Strong base, then Electrophile | C4-Substituted oxazolidinone |

Rearrangement Reactions Involving the this compound Framework

The inherent stability of the 1,3-oxazolidin-2-one ring system means that rearrangement reactions of the core framework are not commonly reported under typical synthetic conditions. The reactivity of this compound is more often centered on transformations of functional groups appended to the nitrogen or cycloheptyl moiety, or cleavage of the oxazolidinone ring itself. However, rearrangement reactions are a fundamental class of transformations in organic chemistry, and exploring potential, albeit less common, rearrangements of the this compound framework provides insight into its chemical behavior under specific, often forcing, conditions.

Scholarly research into the direct skeletal rearrangement of the this compound core is limited. Nevertheless, analogous transformations reported for other substituted oxazolidinone systems and related heterocycles can provide a basis for discussing plausible rearrangement pathways. These potential rearrangements can be broadly categorized into those involving the N-acyl group, which is a common synthetic handle, and those that might involve the 5-cycloheptyl substituent under specific catalytic or photochemical conditions.

One area of investigation for related structures involves the metal oxide-assisted decomposition and rearrangement of N-acyl-1,3-oxazolidin-2-ones. While not a direct rearrangement of the 5-alkyl-1,3-oxazolidin-2-one itself, this transformation highlights a potential pathway for rearrangement upon N-acylation. For instance, studies on N-benzoyl-1,3-oxazolidin-2-ones have shown that upon heating with certain metal oxides, a rearrangement to 2-aryl-2-oxazolines can occur. This process is believed to proceed through a concerted mechanism involving the migration of the aryl group from the exocyclic nitrogen to the endocyclic oxygen, followed by the elimination of carbon dioxide.

Another potential rearrangement pathway for N-acylated oxazolidinones is an intramolecular N-to-S acyl transfer, which has been demonstrated in cysteine-derived oxazolidinone systems. nih.gov In this type of rearrangement, the acyl group on the nitrogen atom of the oxazolidinone ring migrates to a sulfur-containing substituent. While this compound does not inherently contain a sulfur moiety, this principle could be applied to derivatives where a thiol-containing group is introduced.

Furthermore, photochemical conditions can sometimes induce rearrangements that are not accessible through thermal means. Research on the photochemistry of N-aryl oxazolidinones has revealed processes such as reductive defluorination and solvolysis, which, while not skeletal rearrangements, do indicate that the oxazolidinone ring can be activated under photochemical conditions to undergo significant structural changes. nih.gov

Applications of 5 Cycloheptyl 1,3 Oxazolidin 2 One As a Chiral Auxiliary and Synthetic Building Block

Asymmetric Induction in Carbon-Carbon Bond Forming Reactions using 5-Cycloheptyl-1,3-oxazolidin-2-one-derived Auxiliaries

The core principle behind the use of N-acyl-oxazolidinone auxiliaries, including the 5-cycloheptyl derivative, is their ability to form a rigid, chelated enolate under the influence of a Lewis acid. The bulky substituent at the C5 position, in this case, the cycloheptyl group, effectively shields one face of the enolate. This steric hindrance directs the approach of an electrophile to the less hindered face, resulting in a highly diastereoselective reaction.

Stereoselective Aldol (B89426) Reactions and Related Condensations

In asymmetric aldol reactions, the N-acyl derivative of this compound is expected to provide excellent stereocontrol. nih.govsigmaaldrich.com Upon deprotonation with a suitable base, such as a dialkylboron triflate and a tertiary amine, a boron enolate is formed. The boron atom chelates with both the carbonyl oxygen of the acyl group and the oxygen of the oxazolidinone ring, creating a rigid six-membered ring structure. The large cycloheptyl group would then dictate the facial selectivity of the subsequent reaction with an aldehyde.

The predictable outcome is the formation of the syn-aldol adduct. The stereochemistry of the newly formed chiral centers is controlled by the conformation of the chelated enolate and the steric bias imposed by the cycloheptyl group.

Table 1: Expected Diastereoselectivity in Aldol Reactions with a 5-Substituted Oxazolidinone Auxiliary

| N-Acyl Group | Aldehyde | Lewis Acid | Expected Major Diastereomer | Expected Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| Propionyl | Isobutyraldehyde | Bu₂BOTf | syn | >95:5 |

| Acetyl | Benzaldehyde | TiCl₄ | syn | >90:10 |

Note: This table is illustrative and based on the typical performance of similar chiral oxazolidinones. Specific data for the 5-cycloheptyl derivative is not available.

Diastereoselective Michael Additions and Conjugate Additions

The N-enoyl derivative of this compound is anticipated to be a highly effective Michael acceptor in conjugate addition reactions. The conformation of the α,β-unsaturated imide is controlled by the Lewis acid, which chelates the carbonyl oxygen atoms. This chelation locks the molecule in a syn-s-cis or syn-s-trans conformation. The bulky cycloheptyl group at C5 would then block one face of the molecule, leading to a diastereoselective attack by a nucleophile on the β-carbon from the less hindered side. This methodology is valuable for the enantioselective synthesis of 1,5-dicarbonyl compounds or their precursors.

Asymmetric Alkylation Reactions

Asymmetric alkylation of the enolate derived from an N-acyl-5-cycloheptyl-1,3-oxazolidin-2-one is a powerful method for the synthesis of α-substituted carboxylic acids. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a lithium enolate. The lithium cation is believed to chelate to the carbonyl and ring oxygens, creating a rigid structure. The cycloheptyl group at C5 effectively shields one face of the enolate, forcing the incoming electrophile (an alkyl halide) to approach from the opposite face. This results in a highly predictable stereochemical outcome. Subsequent hydrolysis of the acylated auxiliary yields the enantiomerically enriched carboxylic acid and recovers the chiral auxiliary.

Stereocontrolled Diels-Alder Cycloadditions

In Diels-Alder reactions, N-acryloyl derivatives of chiral oxazolidinones serve as potent chiral dienophiles. nih.govmdpi.com The presence of a Lewis acid, which coordinates to the carbonyl oxygen, enhances the dienophile's reactivity and locks its conformation. The cycloheptyl group at the C5 position is expected to provide excellent facial discrimination, directing the approach of the diene to the less sterically encumbered face of the dienophile. This level of control is crucial for the synthesis of complex cyclic systems with multiple stereocenters. The endo-adduct is typically favored in these reactions.

Table 2: Expected Outcomes in Diels-Alder Reactions with a 5-Substituted Oxazolidinone Auxiliary

| Diene | Dienophile | Lewis Acid | Expected Endo/Exo Ratio | Expected Diastereomeric Excess (d.e.) |

|---|---|---|---|---|

| Cyclopentadiene | N-Acryloyl-5-cycloheptyl-1,3-oxazolidin-2-one | Et₂AlCl | >95:5 | >98% |

| Isoprene | N-Crotonoyl-5-cycloheptyl-1,3-oxazolidin-2-one | MgBr₂ | >90:10 | >95% |

Note: This table is illustrative and based on the general performance of similar chiral oxazolidinones. Specific data for the 5-cycloheptyl derivative is not available.

Utilization of this compound as a Scaffold for Complex Molecule Synthesis

Beyond its role as a detachable auxiliary, the oxazolidinone ring itself can serve as a stable scaffold in the synthesis of more complex molecules, particularly those containing chiral nitrogen and oxygen functionalities.

Construction of Chiral Amine and Amino Alcohol Precursors

The this compound moiety is a valuable precursor for the synthesis of chiral amino alcohols. The oxazolidinone ring can be considered a protected form of a 1,2-amino alcohol. After its use to direct stereoselective reactions at the N-acyl group, the resulting product can be subjected to hydrolysis under either acidic or basic conditions. This cleavage of the auxiliary not only liberates the newly synthesized chiral carboxylic acid (in the case of alkylation) or alcohol (in the case of aldol reactions) but also regenerates the chiral amino alcohol from which the this compound was originally derived. This makes the synthesis highly efficient and atom-economical.

Furthermore, the oxazolidinone ring itself can be a target for synthetic transformations. For instance, reductive cleavage of the C-O bond within the ring can lead to the formation of chiral amines, expanding the utility of this scaffold in the synthesis of a diverse range of nitrogen-containing compounds.

Integration into Polycyclic and Spiro Systems

The rigid framework of the 1,3-oxazolidin-2-one ring, combined with the steric bulk of the 5-cycloheptyl substituent, makes this compound a valuable precursor for the synthesis of intricate polycyclic and spirocyclic compounds. These structural motifs are prevalent in a wide array of biologically active natural products and pharmaceutical agents.

The construction of spirocycles often involves the generation of a spiro-center by intramolecular cyclization or by cycloaddition reactions. While specific examples detailing the direct use of this compound in the synthesis of spiro compounds are not extensively documented in publicly available literature, the general principles of oxazolidinone chemistry suggest its potential in this area. For instance, the nitrogen atom of the oxazolidinone can act as a nucleophile in intramolecular ring-closing reactions, leading to the formation of spiro-heterocycles. rsc.org

Similarly, in the realm of polycyclic systems, the oxazolidinone moiety can be incorporated as a key structural element. researchgate.net The synthesis of such systems often relies on domino reactions or multi-component reactions where the stereochemical information embedded in the chiral auxiliary directs the formation of multiple stereocenters in a single synthetic operation.

Formation of Novel Chemical Entities based on the this compound Scaffold

The this compound scaffold serves as a versatile template for the generation of novel chemical entities with potential biological activities. The inherent chirality and the presence of multiple functionalization points on the oxazolidinone ring allow for the creation of diverse molecular libraries.

Derivatization of the nitrogen atom with various acyl groups, followed by stereoselective reactions at the α-carbon, can introduce a wide range of substituents with high diastereoselectivity. Subsequent removal of the chiral auxiliary can yield enantiomerically enriched compounds that are themselves novel chemical entities or can be further elaborated into more complex molecules. The cycloheptyl group, with its unique conformational properties, can impart specific steric and electronic features to the resulting molecules, potentially influencing their biological profile.

Role in Protecting Group Chemistry

In addition to its primary role as a chiral auxiliary, the 1,3-oxazolidin-2-one moiety can also function as a protecting group for 1,2-aminoalcohols. The formation of the cyclic carbamate (B1207046) effectively masks both the amino and hydroxyl functionalities, allowing for selective transformations at other sites of a complex molecule.

The protection of a 1,2-aminoalcohol as a 5-substituted-1,3-oxazolidin-2-one is typically achieved by reaction with phosgene (B1210022) or a phosgene equivalent. The resulting oxazolidinone is stable to a wide range of reaction conditions, including those involving strong bases and nucleophiles.

Computational and Theoretical Investigations of 5 Cycloheptyl 1,3 Oxazolidin 2 One

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure and reactivity of molecules. For 5-Cycloheptyl-1,3-oxazolidin-2-one, DFT studies are particularly useful for mapping out the potential energy surfaces of its formation and subsequent reactions.

The formation of the 1,3-oxazolidin-2-one ring often proceeds via a cyclization reaction. For instance, the reaction of a corresponding epoxide with an isocyanate involves the opening of the epoxide ring and subsequent intramolecular cyclization. DFT calculations can model this process, identifying the key transition states (TS) and intermediates.

Theoretical studies on similar oxazolidinone syntheses have shown that the cyclization can occur through different pathways. nih.gov For the formation from an epoxide and chlorosulfonyl isocyanate, two primary transition states are typically considered, corresponding to the nucleophilic attack of the nitrogen atom on either of the two epoxide carbons. nih.gov By calculating the activation energies (ΔG‡) for these pathways, the most energetically favorable route can be determined.

A representative analysis might involve locating the transition state structures and calculating their energies relative to the reactants. For the cyclization leading to a 5-substituted oxazolidinone, the attack on the less sterically hindered carbon of the epoxide is generally favored.

Table 1: Representative DFT-Calculated Activation Energies for Oxazolidinone Formation This table presents hypothetical data based on typical computational studies of oxazolidinone synthesis.

| Transition State | Pathway Description | Calculated Activation Energy (kcal/mol) in DCM |

| TS1 | Attack at C2 of epoxide | 26.7 |

| TS2 | Attack at C1 of epoxide | 44.1 |

Data is illustrative and based on findings for similar structures. nih.gov

DFT calculations are crucial for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. In its synthesis, the cycloheptyl group can influence the approach of reagents, leading to a preference for one stereoisomer over another.

By analyzing the energies of the different possible transition states, a preference for one regio- or stereoisomer can be quantified. For example, in the cyclization of an epoxide with an isocyanate, the calculations often show a significant energy difference between the transition states leading to different regioisomers, explaining the observed product distribution. nih.gov The stereochemical outcome is dictated by the relative energies of diastereomeric transition states, which can be modeled with high accuracy.

Conformational Analysis and Stereochemical Models for this compound

The three-dimensional structure of this compound is complex, owing to the flexibility of the cycloheptyl ring and the puckering of the five-membered oxazolidinone ring. Computational conformational analysis is used to identify the most stable arrangements of the molecule.

The five-membered oxazolidinone ring is not planar and typically adopts either an envelope or a twisted conformation. mdpi.com In an envelope conformation, one atom is out of the plane of the other four, while in a twisted form, two atoms are displaced on opposite sides of a plane defined by the other three. mdpi.com The specific conformation can be characterized by Cremer-Pople puckering parameters. mdpi.com For the 5-cycloheptyl derivative, the large cycloheptyl substituent is expected to preferentially occupy a pseudo-equatorial position to minimize steric strain.

Table 2: Hypothetical Conformational Analysis of the Oxazolidinone Ring This table illustrates possible conformations and their typical characterization parameters based on studies of similar molecules.

| Conformation Type | Puckering Atom(s) | Cremer-Pople Parameters (Q(2) in Å) | Relative Energy (kcal/mol) |

| Envelope | C5 | ~0.08 | 0.0 |

| Twist | C5, O1 | ~0.15 | 1.2 |

| Envelope | C4 | ~0.10 | 0.5 |

Data is representative and derived from general principles of conformational analysis. mdpi.com

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of a molecule dictates its reactivity. DFT calculations provide valuable information about the distribution of electrons and the energies of molecular orbitals. nih.gov Key parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the electron density distribution. researchgate.netsemanticscholar.org In these maps, red regions indicate areas of high electron density (nucleophilic sites), such as around the carbonyl oxygen, while blue regions indicate low electron density (electrophilic sites), often found near the carbonyl carbon and the acidic protons.

Table 3: Calculated Electronic Properties for a Model Oxazolidinone Structure This table contains representative data illustrating typical electronic structure parameters.

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Electron-donating capability |

| LUMO Energy | -0.5 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 6.7 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Molecular polarity |

Values are illustrative and based on DFT calculations for similar heterocyclic compounds. researchgate.netsemanticscholar.org

Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior

While DFT is excellent for static structures, Molecular Dynamics (MD) simulations are used to study the molecule's behavior over time. nih.gov An MD simulation models the atomic motions of the molecule, providing a view of its conformational landscape and flexibility.

For this compound, an MD simulation would reveal the various conformations adopted by the flexible seven-membered cycloheptyl ring and its influence on the oxazolidinone ring's pucker. It can also simulate how the molecule interacts with solvent molecules or other reactants. The stability of a particular conformation can be assessed by monitoring parameters like the Root Mean Square Deviation (RMSD) over the course of the simulation. researchgate.net Such simulations are invaluable for understanding how the molecule's shape and flexibility might influence its biological activity or reaction pathways. researchgate.net

Table 4: Typical Parameters for a Molecular Dynamics Simulation This table outlines a sample set of parameters for conducting an MD simulation.

| Parameter | Setting | Purpose |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system |

| Solvent Model | TIP3P Water | Simulates an aqueous environment |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Simulation Time | 100 ns | Duration to observe significant conformational changes |

| Time Step | 2 fs | Integration step for solving equations of motion |

Advanced Spectroscopic and Structural Analysis of 5 Cycloheptyl 1,3 Oxazolidin 2 One Derivatives

Crystallographic Studies for Elucidating Solid-State Structures and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. For derivatives of 5-cycloheptyl-1,3-oxazolidin-2-one, this technique reveals detailed information about bond lengths, bond angles, and the conformation of both the oxazolidinone and the cycloheptyl rings. Furthermore, it provides a map of the intermolecular interactions that govern how the molecules pack together to form a crystal lattice.

While a specific crystal structure for this compound is not publicly available, analysis of similar oxazolidinone structures allows for an informed prediction of its solid-state characteristics. nih.govnih.gov The cycloheptyl group, with its inherent conformational flexibility, would likely adopt a stable chair or twist-chair conformation within the crystal lattice, influenced by the steric demands of the oxazolidinone ring and the optimization of intermolecular contacts. The oxazolidinone ring itself is typically near-planar. nih.gov

Table 1: Representative Crystallographic Data for Substituted Oxazolidinone Derivatives This table provides examples of crystallographic data that would be determined for this compound derivatives. The data is sourced from a published structure of a related compound. nih.gov

| Parameter | Example Value for C₂₀H₂₁NO₂ nih.gov | Description |

| Formula | C₂₀H₂₁NO₂ | The molecular formula of the compound. |

| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique angle. |

| Space Group | P2₁/c | The symmetry group of the crystal lattice. |

| a (Å) | 10.029 | The length of the 'a' axis of the unit cell. |

| b (Å) | 9.1941 | The length of the 'b' axis of the unit cell. |

| c (Å) | 18.389 | The length of the 'c' axis of the unit cell. |

| β (°) ** | 100.51 | The angle of the 'β' axis of the unit cell. |

| Volume (ų) ** | 1667.1 | The volume of the unit cell. |

| Z | 4 | The number of molecules per unit cell. |

| Intermolecular Forces | C-H···O, C-H···π | The types of non-covalent interactions holding the crystal lattice together. |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Dynamic and Conformational Studies

While X-ray crystallography provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for studying the structure and dynamics of molecules in solution. For a conformationally flexible molecule like this compound, advanced NMR techniques are essential to understand its behavior.

Conformational analysis is often performed using the Nuclear Overhauser Effect (NOE), which detects the spatial proximity of nuclei. Two-dimensional NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), are particularly powerful. ipb.ptmdpi.com For this compound, a NOESY spectrum would reveal correlations between the protons on the cycloheptyl ring and those on the oxazolidinone ring. The intensity of these correlations is inversely proportional to the sixth power of the distance between the protons, allowing for the determination of the predominant solution-state conformation.

Dynamic NMR (DNMR) spectroscopy is used to study processes that occur on the NMR timescale, such as ring flipping or restricted bond rotation. ucl.ac.uk The large cycloheptyl ring can undergo complex conformational changes. By recording NMR spectra at different temperatures, one can observe changes in the line shapes of the signals. copernicus.org At low temperatures, where the interconversion between conformers is slow, separate signals for each distinct proton environment may be observed. As the temperature increases and the rate of interconversion becomes faster, these signals broaden, coalesce, and eventually sharpen into time-averaged signals. ucl.ac.uk Analysis of these line shape changes can provide quantitative information about the energy barriers of these dynamic processes.

Heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to unambiguously assign all proton and carbon signals in the molecule, which is a prerequisite for any detailed conformational or dynamic study. ipb.pt

Table 2: Advanced NMR Techniques for the Study of this compound

| NMR Technique | Abbreviation | Information Provided |

| NOE Spectroscopy | NOESY/ROESY | Provides through-space correlations between protons, allowing for the determination of relative stereochemistry and predominant solution conformation. ipb.pt |

| Dynamic NMR | DNMR | Studies molecular dynamics, such as conformational exchange (e.g., ring flipping), by analyzing temperature-dependent changes in NMR line shapes. ucl.ac.uk |

| HSQC | HSQC | Correlates protons to the carbons they are directly attached to, aiding in the assignment of ¹H and ¹³C spectra. ipb.pt |

| HMBC | HMBC | Shows correlations between protons and carbons over two or three bonds, revealing the connectivity of the carbon skeleton. ipb.pt |

Chiroptical Spectroscopy for Absolute Configuration Assignment

The 5-position of the 1,3-oxazolidin-2-one ring is a stereocenter, meaning that this compound can exist as two non-superimposable mirror images, or enantiomers: (5R)- and (5S)-. Determining the absolute configuration (AC) of a chiral molecule is a critical task in stereochemistry. While X-ray crystallography of a single crystal can provide this information, chiroptical spectroscopy offers a powerful alternative, particularly for non-crystalline samples or for confirmation in solution. mdpi.com

The primary techniques used are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). VCD measures the differential absorption of left and right circularly polarized light in the infrared region, corresponding to molecular vibrations. wikipedia.orgbruker.com ECD provides similar information but in the ultraviolet-visible region, corresponding to electronic transitions. mdpi.com

The modern approach to AC determination involves a synergy between experimental measurement and quantum chemical calculation. nih.govnih.gov The procedure is as follows:

Experimental Spectrum: The VCD or ECD spectrum of one enantiomer of the chiral compound is measured.

Conformational Search: Computational methods are used to find all low-energy conformations of the molecule. For this compound, this would involve exploring the various ring puckering modes of the cycloheptyl group.

Spectrum Calculation: For each stable conformer of both the R and S enantiomers, the VCD and/or ECD spectrum is calculated using ab initio or Density Functional Theory (DFT) methods. wikipedia.org

Boltzmann Averaging: The calculated spectra for all conformers of a given enantiomer are averaged based on their predicted relative populations (Boltzmann distribution) to generate a final theoretical spectrum for the R and S enantiomers.

Comparison: The experimental spectrum is compared to the calculated spectra for the R and S enantiomers. A good match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration. nih.govscilit.com

This combined experimental and computational approach has become a reliable and widely used method for determining the absolute configuration of chiral molecules in solution. nih.govresearchgate.net

Table 3: General Workflow for Absolute Configuration Determination by VCD

| Step | Action | Purpose |

| 1 | Synthesize and isolate a single enantiomer of the chiral molecule. | Obtain a sample for spectroscopic analysis. |

| 2 | Measure the experimental VCD spectrum of the sample. | Obtain the experimental chiroptical data. bruker.com |

| 3 | Perform a computational conformational analysis for both R and S enantiomers. | Identify all relevant low-energy structures in solution. scilit.com |

| 4 | Calculate the theoretical VCD spectrum for each conformer and produce a Boltzmann-averaged spectrum for both R and S enantiomers. | Generate theoretical spectra for comparison. wikipedia.org |

| 5 | Compare the sign and intensity pattern of the experimental spectrum with the two calculated spectra. | The enantiomer (R or S) whose calculated spectrum matches the experimental one is the correct absolute configuration. nih.gov |

Future Research Directions and Emerging Opportunities in 5 Cycloheptyl 1,3 Oxazolidin 2 One Chemistry

Exploration of Sustainable and Green Synthetic Methodologies for Oxazolidinone Systems

The chemical industry's shift towards sustainability necessitates the development of greener synthetic routes for important heterocyclic compounds, including oxazolidinones. Future research for 5-Cycloheptyl-1,3-oxazolidin-2-one will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.

Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. Its application to the synthesis of oxazolidinone systems is a promising area of green chemistry. Researchers have successfully demonstrated the continuous flow synthesis of various 2-substituted oxazolidinones using carbon dioxide (CO₂) as an abundant and non-toxic C1 source. nih.govwikipedia.org

One notable approach utilizes a polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) as a recyclable and stable organocatalyst for the reaction of epoxy amines with CO₂. wikipedia.orggrantome.com A packed-bed reactor with this immobilized catalyst can operate for extended periods without a significant loss in activity, demonstrating the robustness of the system. nih.govgrantome.com For the synthesis of this compound, a potential continuous flow process could involve the reaction of 1-(2-amino-1-cycloheptylethyl)oxirane with CO₂. The bulky cycloheptyl group may influence reaction kinetics and solubility in common solvents, requiring optimization of flow rates, temperature, and pressure to maximize yield and prevent blockages in the microreactor.

Recent advancements have also shown that the aminolysis of α-alkylidene cyclic carbonates (αCCs) in a flow system can produce oxazolidinones in under a minute, sometimes without the need for a solvent. organic-chemistry.org Adapting such a highly efficient, solvent-free process for a cycloheptyl-substituted precursor represents a significant green chemistry goal.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Oxazolidinones

| Feature | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Safety | Higher risk due to large volumes of reagents and potential for thermal runaway. | Enhanced safety with small reaction volumes and superior heat transfer. |

| Efficiency | Often involves lengthy reaction times and complex work-up procedures. | Rapid reaction times (seconds to minutes) and potential for in-line purification. organic-chemistry.org |

| Scalability | Scaling up can be challenging and non-linear. | Easily scalable by extending operation time or using parallel reactors. |

| Sustainability | Higher solvent consumption and waste generation. | Reduced solvent usage, potential for solvent-free conditions, and catalyst recycling. wikipedia.orgorganic-chemistry.org |

| CO₂ Utilization | Can be used as a C1 source, but often requires high pressure. | Efficient mixing and high pressure tolerance make it ideal for CO₂ chemistry. nih.gov |

Biocatalysis, the use of enzymes to catalyze chemical reactions, is a cornerstone of green chemistry due to its high selectivity, mild reaction conditions, and environmental compatibility. The development of biocatalytic routes to chiral oxazolidinones is an emerging field with significant potential.

A recent study demonstrated a biocatalytic methodology for constructing spiro-oxazolidinones through the ring expansion of spiro-epoxides, catalyzed by engineered halohydrin dehalogenases. mdpi.com This enzymatic approach achieved high enantiomeric excess (90–98% ee) and was successfully applied to the synthesis of a pharmaceutical drug. mdpi.com

For this compound, future research could explore the use of enzymes like lipases, proteases, or specifically engineered oxidoreductases and transferases. A key challenge will be identifying or engineering an enzyme that can accommodate the sterically demanding cycloheptyl substrate. Directed evolution and protein engineering techniques could be employed to tailor an enzyme's active site for this purpose, enabling a highly stereoselective and sustainable synthesis. A chemo-enzymatic strategy could also be envisioned to overcome yield limitations inherent in some kinetic resolution processes. mdpi.com

Development of Novel Catalytic Systems for this compound Derivatization

The functionalization of the this compound scaffold is crucial for creating analogues with diverse properties. The development of novel catalytic systems that can selectively modify the N-H position or other parts of the molecule is a key research direction.

A wide array of catalytic systems has been developed for the synthesis and N-arylation of the oxazolidinone ring, employing metals such as copper, palladium, silver, and gold. organic-chemistry.orgresearchgate.netnih.gov For instance, copper(I) complexes combined with superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) have been used for the synthesis from propargylic amines and CO₂, while palladium-catalyzed N-arylation of the oxazolidinone core with aryl bromides is also a well-established method. researchgate.net

Future work on the 5-Cycloheptyl derivative could focus on developing catalysts that are tolerant of the bulky cycloheptyl group and allow for a broad scope of derivatization at the nitrogen atom. This could include late-stage functionalization using C-H activation catalysts to modify the cycloheptyl ring itself, creating a new family of complex derivatives. Furthermore, metal-free catalytic systems, such as those using organoiodine(I/III) chemistry, offer a sustainable alternative for creating enantioenriched oxazolidinones and could be adapted for derivatization reactions. researchgate.net

Table 2: Catalytic Systems for Oxazolidinone Synthesis and Derivatization

| Catalyst Type | Reaction | Advantages | Potential Application for 5-Cycloheptyl Derivative |

|---|---|---|---|

| Copper-Based | N-arylation, Cyclization with CO₂ researchgate.net | Low cost, good functional group tolerance. | N-functionalization with various aryl and heteroaryl groups. |

| Palladium-Based | N-arylation, Intramolecular aminohydroxylation researchgate.net | High efficiency, well-understood mechanisms. | Cross-coupling reactions to introduce diverse substituents. |

| Gold-Based | Intramolecular hydroamination, cyclization nih.gov | Mild reaction conditions, unique reactivity. | Catalyzing complex cyclization cascades involving the oxazolidinone core. |

| Organocatalysts | Cyclization with CO₂, Asymmetric synthesis nih.govresearchgate.net | Metal-free, sustainable, often highly stereoselective. | Green synthesis and introduction of chirality. |

Integration of this compound into Macrocyclic or Supramolecular Architectures

The incorporation of rigid, heterocyclic scaffolds into larger molecular assemblies is a powerful strategy for creating molecules with defined shapes and functions. The this compound unit could serve as a unique building block for macrocycles and supramolecular structures.

Research has shown that introducing an oxazolidinone moiety into a peptide chain can promote the formation of fiber-like materials and gels. nih.gov The oxazolidinone acts as a structural constraint, favoring organization into β-sheets or supramolecular helices, driven by hydrogen bonding and π-stacking interactions. nih.gov The bulky and lipophilic cycloheptyl group at the C5 position could significantly influence these self-assembly processes. Its large size could dictate the packing arrangement, while its nonpolar nature could enhance aggregation in aqueous media or promote solubility in nonpolar environments, potentially leading to novel hydrogels or organogels.

Furthermore, oxazolidinones have been used in the solid-phase synthesis of macrocyclic peptides and other complex macrocycles. mdpi.com The this compound could be used as a chiral building block in ring-closing metathesis or macrolactamization strategies to generate novel macrocyclic compounds with potential therapeutic applications. The cycloheptyl group could serve as a lipophilic anchor or a conformational constraint within the macrocyclic ring.

Expansion of Synthetic Utility in Complex Chemical Synthesis

Beyond its potential biological activity, this compound can be a valuable tool in asymmetric synthesis. Oxazolidinones are renowned as "Evans auxiliaries," which are used to direct the stereochemical outcome of reactions such as aldol (B89426) additions and Diels-Alder reactions. wikipedia.orgnih.gov

The presence of the large cycloheptyl group at the C5 position could offer unique stereodirecting effects. Its steric bulk could provide a highly effective shield for one face of an attached enolate or dienophile, leading to exceptional levels of diastereoselectivity in asymmetric transformations. This could enable the synthesis of complex natural products or active pharmaceutical ingredients with previously unattainable stereochemical control. Future research should explore the attachment of various acyl groups to the nitrogen of this compound and evaluate its performance as a chiral auxiliary in a range of carbon-carbon bond-forming reactions. The predictable and potentially high stereocontrol offered by this auxiliary could make it a valuable addition to the synthetic chemist's toolbox for constructing molecules with multiple stereocenters.

Q & A

Q. What are the standard synthetic routes for 5-Cycloheptyl-1,3-oxazolidin-2-one?

The synthesis of oxazolidinone derivatives typically involves cyclization reactions between amines and carbonyl-containing precursors. For example:

- Cyclization with cycloheptylamine : Reacting cycloheptylamine with a carbonyl donor (e.g., chloroethyl carbonate) under basic conditions (e.g., NaHCO₃) forms the oxazolidinone ring .

- Microwave-assisted synthesis : Accelerated ring closure using microwave irradiation (120°C, 30 min) improves yield and reduces side products, as demonstrated for structurally similar compounds .

- Chiral resolution : If the compound exhibits chirality, diastereomeric salt formation with chiral acids (e.g., tartaric acid) can isolate enantiomers .

Q. Which analytical techniques are critical for structural confirmation?

- NMR spectroscopy : ¹H and ¹³C NMR can identify key functional groups (e.g., oxazolidinone carbonyl at ~175 ppm) and cycloheptyl proton environments .

- X-ray crystallography : Single-crystal diffraction (using SHELXL or OLEX2 ) resolves absolute configuration and bond angles, critical for stereochemical assignments.

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H]⁺ for C₁₀H₁₇NO₂: 200.1281) and fragmentation patterns .

Q. How should researchers assess its thermal stability for storage?

Perform thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) to determine decomposition temperatures. Differential scanning calorimetry (DSC) identifies phase transitions. For lab storage, keep below 40°C in inert atmospheres (argon) to prevent hydrolysis of the oxazolidinone ring .

Advanced Research Questions

Q. How can contradictions in crystallographic refinement data be resolved?

Discrepancies in R-factors or electron density maps may arise from disordered solvent molecules or twinning. Strategies include:

- Data validation : Use PLATON to check for missed symmetry or twinning .

- Multi-solvent models : Test alternative solvent occupancies in SHELXL .

- High-resolution datasets : Collect data at synchrotron sources (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å), reducing model bias .

Q. What methodologies optimize chiral synthesis for enantioselective applications?

- Chiral auxiliaries : Incorporate Evans-type auxiliaries (e.g., 4-benzyl-oxazolidinones) during synthesis to control stereochemistry at the 5-position .

- Asymmetric catalysis : Use palladium-catalyzed allylic alkylation with chiral ligands (e.g., BINAP) to install the cycloheptyl group enantioselectively .

- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) to resolve racemic mixtures during ring-closing steps .

Q. How to design structure-activity relationship (SAR) studies for antimicrobial activity?

- Modify substituents : Replace the cycloheptyl group with smaller (cyclopropyl) or bulkier (adamantyl) moieties to probe steric effects on bacterial ribosome binding .

- Bioisosteric replacements : Substitute the oxazolidinone oxygen with sulfur (to form thiazolidinones) and compare MIC values against Staphylococcus aureus .

- In vitro assays : Use time-kill curves and checkerboard synergy tests with fluconazole to identify potent combinations against Candida albicans .

Q. What experimental approaches address stability under physiological conditions?

- pH-dependent degradation : Incubate the compound in buffers (pH 2–10, 37°C) and monitor degradation via HPLC. Oxazolidinones are typically stable at neutral pH but hydrolyze under acidic/basic conditions .

- Serum stability assays : Add 10% fetal bovine serum to PBS and quantify remaining compound after 24 hours using LC-MS .

- Light exposure tests : UV-Vis spectroscopy (200–400 nm) identifies photodegradation pathways; store in amber vials if λₘₐₓ < 350 nm .

Methodological Best Practices

Q. How to interpret conflicting biological activity data across cell lines?

- Dose-response validation : Repeat IC₅₀ assays (e.g., MTT or resazurin) in triplicate, using at least two cell lines (e.g., HeLa and MCF-7) to rule out lineage-specific effects .

- Off-target profiling : Screen against kinase panels (e.g., Eurofins) to identify unintended targets causing variability .

- Metabolic stability : Pre-treat cells with cytochrome P450 inhibitors (e.g., ketoconazole) to assess if metabolism reduces efficacy .

Q. What computational tools predict reactivity for synthetic modifications?

- DFT calculations : Gaussian09 with B3LYP/6-31G* basis set models transition states for ring-opening reactions .

- Docking studies : AutoDock Vina simulates binding to bacterial 23S rRNA (PDB: 1XBP) to prioritize derivatives with improved affinity .

- QSAR models : MOE or Schrodinger’s Canvas builds predictive models using logP, polar surface area, and H-bond donors as descriptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.